

physical and chemical properties of 4-Bromo-1-chloro-2-iodobenzene

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Compound of Interest

Compound Name: **4-Bromo-1-chloro-2-iodobenzene**

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An In-depth Technical Guide to **4-Bromo-1-chloro-2-iodobenzene**

Authored by: Gemini, Senior Application Scientist Abstract

4-Bromo-1-chloro-2-iodobenzene is a tri-halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique substitution pattern, featuring three distinct halogens on a benzene ring, provides a versatile platform for sequential and site-selective chemical modifications. The differential reactivity of the iodine, bromine, and chlorine substituents allows for a strategic approach to the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of drug development.

Introduction: The Strategic Utility of a Multi-halogenated Intermediate

In the landscape of organic synthesis, building blocks that offer precise control over molecular architecture are invaluable. **4-Bromo-1-chloro-2-iodobenzene** (CAS Nos. 31928-47-9 and 774608-49-0) emerges as a critical precursor for creating multi-substituted aromatic systems. [1][2][3] The primary strategic advantage of this molecule lies in the hierarchical reactivity of its carbon-halogen bonds. The carbon-iodine bond is the most labile and susceptible to reactions like cross-coupling, followed by the carbon-bromine bond, and finally the more robust carbon-

chlorine bond.^[4] This predictable reactivity allows chemists to introduce different functional groups in a stepwise manner, making it an indispensable tool in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.^{[3][5][6]}

Physicochemical Properties

The physical and chemical characteristics of **4-Bromo-1-chloro-2-iodobenzene** define its handling, storage, and reaction conditions. It presents as a white or colorless to yellow solid or liquid, a characteristic attributable to its relatively low melting point.^{[1][7]}

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ BrClI	[1][2][8][9]
Molecular Weight	317.35 g/mol	[1][2][9]
CAS Number	31928-47-9, 774608-49-0	[1][2][8][9]
IUPAC Name	4-bromo-1-chloro-2-iodobenzene	[8][9]
Appearance	White or colorless to yellow powder, lump, or clear liquid	[1][7]
Melting Point	30.5 - 39.5 °C	[8]
Boiling Point	103-105 °C	[1]
Density	~2.272 - 2.3 g/cm ³	[1][2]
Flash Point	125.2 °C	[2]
Solubility	Insoluble in water (3.5E-3 g/L at 25 °C, calculated)	[10]
InChI Key	JNVDPJAUWVJWAB-UHFFFAOYSA-N	[2][9]
SMILES	C1=CC(=C(C(=C1)Cl)I)Br	[8]

Synthesis and Production

The synthesis of **4-Bromo-1-chloro-2-iodobenzene** is typically achieved via a Sandmeyer-type reaction starting from a substituted aniline. The following protocol outlines a common laboratory-scale synthesis from 4-bromo-2-iodoaniline.

Experimental Protocol: Synthesis via Diazotization-Chlorination

This protocol is adapted from established methods for the conversion of anilines to aryl halides. [11] The core of this procedure is the generation of a diazonium salt from 4-bromo-2-iodoaniline, which is subsequently displaced by a chlorine atom using a copper(II) chloride catalyst.

Materials:

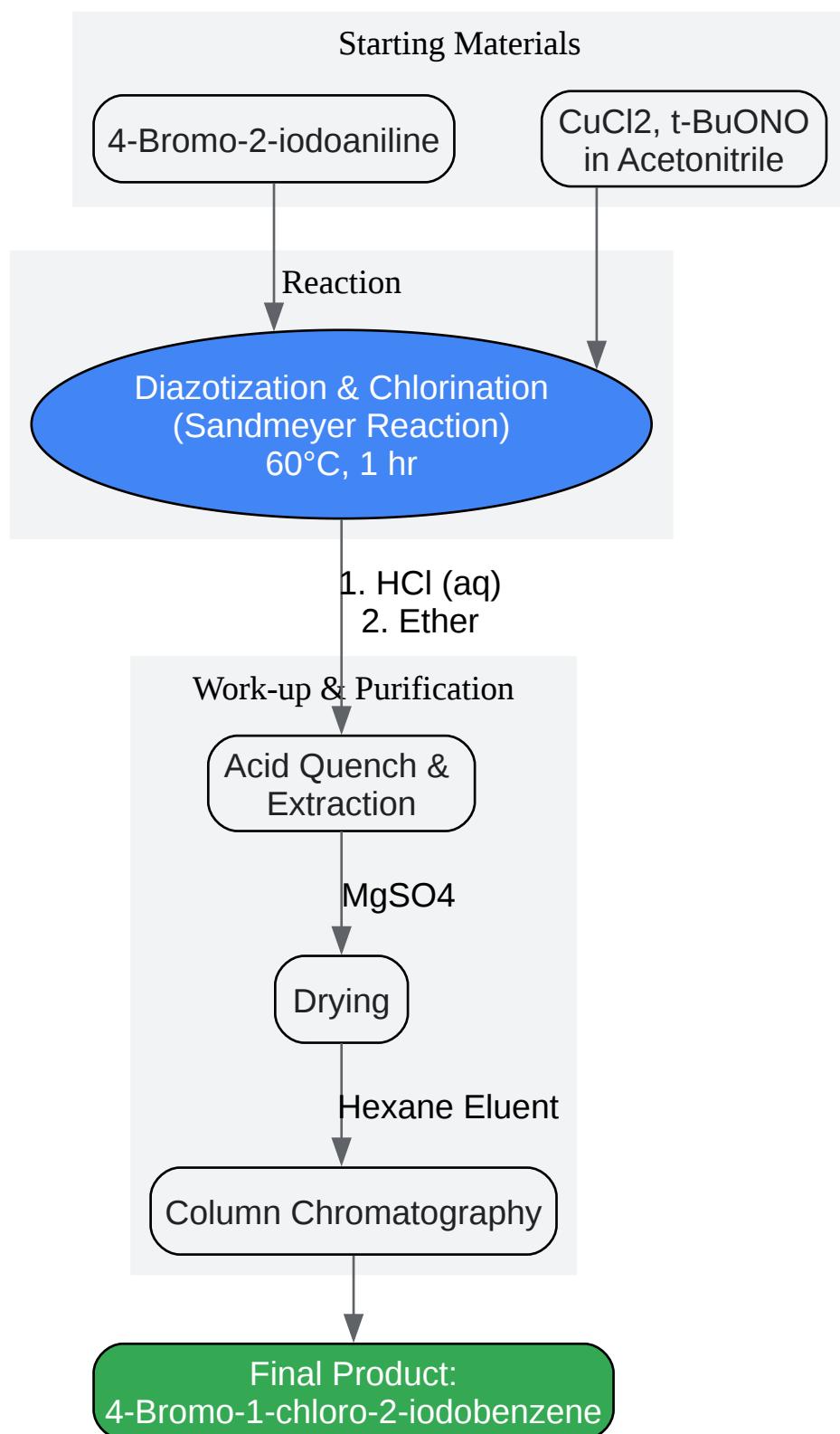
- 4-bromo-2-iodoaniline (10.0 mmol, 2.98 g)
- Copper(II) chloride (12.0 mmol, 1.62 g)
- tert-Butyl nitrite (15.0 mmol, 1.55 g)
- Acetonitrile (50 ml total)
- 20% Hydrochloric acid
- Diethyl ether or Dichloromethane
- Hexane
- Anhydrous magnesium sulfate
- Silica gel for chromatography

Procedure:

- Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend copper(II) chloride (1.62 g) and tert-butyl nitrite (1.55 g) in 40 ml of acetonitrile.

- Heating: Heat the suspension to 60°C with stirring.
- Aniline Addition: Dissolve 4-bromo-2-iodoaniline (2.98 g) in 10 ml of acetonitrile. Add this solution dropwise to the heated reaction mixture over a period of approximately 50 minutes.
 - Causality Insight: The dropwise addition is critical to control the rate of the exothermic diazotization reaction and prevent the accumulation of unstable diazonium salts, thereby minimizing side reactions.
- Reaction Completion: Continue stirring the reaction mixture at 60°C for 1 hour after the addition is complete to ensure full conversion.
- Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 ml of 20% hydrochloric acid.
- Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (2 x 30 ml). Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any residual iodine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using hexane as the eluent.
 - Self-Validation: The purity of the final product, **4-bromo-1-chloro-2-iodobenzene** (expected yield: ~76%), should be confirmed by GC-MS and ^1H NMR spectroscopy.

Workflow Diagram: Synthesis of **4-Bromo-1-chloro-2-iodobenzene**



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Caption: Synthetic workflow for **4-Bromo-1-chloro-2-iodobenzene**.

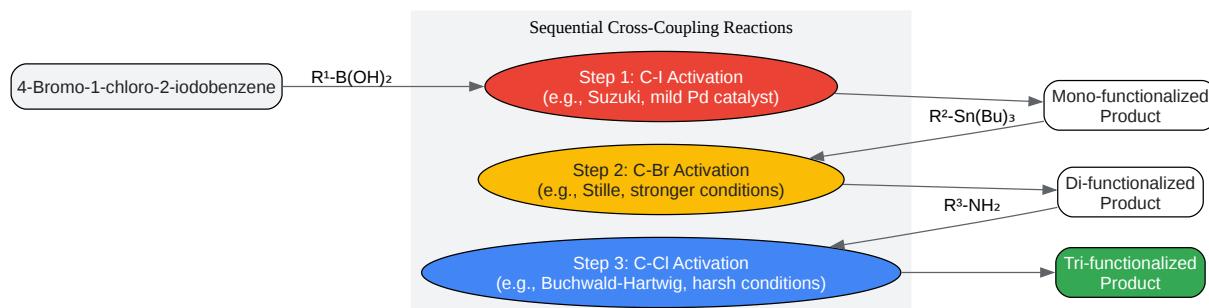
Chemical Reactivity and Mechanistic Insights

The synthetic power of **4-Bromo-1-chloro-2-iodobenzene** stems from the differential reactivity of its three halogen atoms. This allows for selective functionalization through various cross-coupling reactions.

- Carbon-Iodine (C-I) Bond: This is the weakest and most reactive C-X bond in the molecule. It readily undergoes reactions like Suzuki, Stille, Sonogashira, and Heck couplings under relatively mild conditions, leaving the C-Br and C-Cl bonds intact.^[5] This is the primary site for initial modification.
- Carbon-Bromine (C-Br) Bond: More stable than the C-I bond, the C-Br bond can be activated for cross-coupling reactions under more forcing conditions (e.g., using different catalysts, ligands, or higher temperatures) after the C-I position has been functionalized.
- Carbon-Chlorine (C-Cl) Bond: This is the strongest and least reactive bond. Its activation typically requires specialized catalytic systems and harsher conditions, allowing it to be preserved while the other two sites are manipulated.

This reactivity hierarchy enables a programmed, multi-step synthesis from a single starting material.

Diagram: Regioselective Reactivity Hierarchy



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Caption: Sequential functionalization based on C-X bond reactivity.

Applications in Drug Development and Research

4-Bromo-1-chloro-2-iodobenzene is a valued building block in medicinal chemistry and agrochemical development.[3][6] Its utility is primarily in the construction of complex molecular scaffolds where precise substituent placement is necessary to optimize biological activity.

- **Scaffold Elaboration:** It serves as a foundational scaffold onto which various pharmacophores can be introduced sequentially. This enables the rapid generation of diverse compound libraries for high-throughput screening.
- **Fine-tuning Pharmacokinetics:** Halogen atoms are known to influence a drug's metabolic stability and binding affinity.[6] The ability to selectively replace the halogens on this scaffold with other groups allows for the fine-tuning of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- **Synthesis of APIs:** It is a documented precursor in the synthesis of various complex drug molecules and active pharmaceutical ingredients.[3]

Safety and Handling

As a halogenated organic compound, **4-Bromo-1-chloro-2-iodobenzene** requires careful handling in a laboratory setting.

- GHS Hazard Statements: The compound is classified with several hazard statements, including:
 - H302: Harmful if swallowed.[2][9][12]
 - H312: Harmful in contact with skin.[2][9][12]
 - H315: Causes skin irritation.[2][12]
 - H319: Causes serious eye irritation.[2][12]
 - H332: Harmful if inhaled.[2][9]
 - H335: May cause respiratory irritation.[2][9]
- Precautions for Safe Handling:
 - Work in a well-ventilated area or a chemical fume hood.[2]
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
 - Avoid breathing dust, fumes, or vapors.[2]
 - Do not eat, drink, or smoke when using this product.[2]
 - Wash hands thoroughly after handling.[2]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep in a dark place and seal in dry conditions.[13]

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